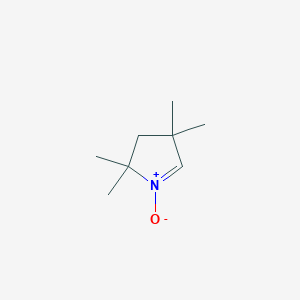
Ethyl-2-(4-Fluorphenyl)thiazol-4-carboxylat
Übersicht
Beschreibung
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate is a chemical compound with the empirical formula C12H10FNO2S . It appears as a solid .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate includes a thiazole ring attached to a fluorophenyl group and an ethyl carboxylate group . The compound has a molecular weight of 251.28 .Physical And Chemical Properties Analysis
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate is a solid . It has an empirical formula of C12H10FNO2S and a molecular weight of 251.28 .Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antimykotische Anwendungen
Thiazole, einschließlich 2,4-disubstituierter Thiazole, wurden nachweislich signifikante antibakterielle und antimykotische Aktivitäten aufweisen . So zum Beispiel wurde eine Verbindung, die Ethyl-2-(4-Fluorphenyl)thiazol-4-carboxylat ähnelt, als aktiver gegen die bakteriellen Stämme B. cereus, B. subtilis und E. coli sowie gegen die Pilzstämme A. niger, Fusarium oxisporum und Rhizopus oryzae .
Entzündungshemmende Anwendungen
Thiazolderivate wurden nachweislich entzündungshemmende Eigenschaften aufweisen . Dies deutet darauf hin, dass this compound möglicherweise zur Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden könnte.
Antitumor-Anwendungen
Thiazole wurden auch nachweislich Antitumoraktivitäten aufweisen . Dies deutet darauf hin, dass this compound möglicherweise in der Krebsforschung und -behandlung eingesetzt werden könnte.
Antioxidative Anwendungen
Eine der Verbindungen, die this compound ähnelt, nämlich Ethyl-4-((2-((2-Chlor-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoat, hat eine starke inhibitorische Aktivität gegen das freie Radikal Stickstoffmonoxid gezeigt . Dies deutet darauf hin, dass this compound möglicherweise antioxidative Anwendungen hat.
Antiviren-Anwendungen
Thiazolderivate wurden nachweislich antivirale Eigenschaften aufweisen . Dies deutet darauf hin, dass this compound möglicherweise zur Entwicklung neuer antiviraler Medikamente eingesetzt werden könnte.
Trypanocidale Anwendungen
Ethylamine, die this compound ähneln, haben vielversprechende trypanocidale Eigenschaften gezeigt . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Krankheiten eingesetzt werden könnte, die durch Trypanosoma-Parasiten verursacht werden, wie z. B. Chagas-Krankheit und Afrikanische Trypanosomiasis (Schlafkrankheit).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFKADGHYYXMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569503 | |
| Record name | Ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132089-35-1 | |
| Record name | Ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)








![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)


